molecular formula C6H10F3NO B2650848 [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 1354951-58-8

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol

Cat. No.: B2650848
CAS No.: 1354951-58-8
M. Wt: 169.147
InChI Key: UWDMCBJHCVCBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a methanol group

Scientific Research Applications

Chemistry: In chemistry, [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes. It may serve as a lead compound for the development of new drugs .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the design of pharmaceuticals targeting specific diseases or conditions .

Industry: The compound finds applications in the agrochemical industry, where it is used in the development of pesticides and herbicides. Its unique chemical properties make it suitable for protecting crops from pests and diseases .

Safety and Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid contact with eyes, skin, or clothing, and avoid breathing dust .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol is unique due to its specific structure, which combines a trifluoromethyl group with a pyrrolidine ring and a methanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[5-(trifluoromethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDMCBJHCVCBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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